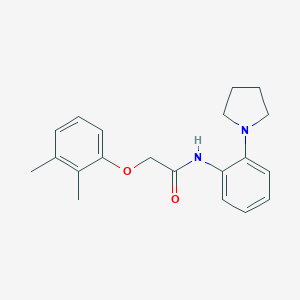![molecular formula C20H24ClN3O2S B243831 N-{3-chloro-4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}thiophene-2-carboxamide](/img/structure/B243831.png)
N-{3-chloro-4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}thiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{3-chloro-4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}thiophene-2-carboxamide is a chemical compound that has been studied for its potential therapeutic applications. This compound is also known as GSK-3 inhibitor, and it is a type of enzyme inhibitor that can regulate the activity of glycogen synthase kinase 3 (GSK-3). GSK-3 is an enzyme that plays a crucial role in various cellular processes, including cell cycle regulation, gene expression, and apoptosis. In
作用機序
N-{3-chloro-4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}thiophene-2-carboxamide acts as a competitive inhibitor of GSK-3. This compound binds to the ATP-binding site of GSK-3 and prevents the enzyme from phosphorylating its substrates. This inhibition of GSK-3 activity leads to downstream effects on various cellular processes, including gene expression, protein synthesis, and cell cycle regulation.
Biochemical and Physiological Effects:
N-{3-chloro-4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}thiophene-2-carboxamide has been shown to have various biochemical and physiological effects. In preclinical studies, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease and bipolar disorder. It has also demonstrated anti-tumor activity in cancer cell lines and animal models. Additionally, N-{3-chloro-4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}thiophene-2-carboxamide has been shown to have anti-inflammatory and neuroprotective effects.
実験室実験の利点と制限
N-{3-chloro-4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}thiophene-2-carboxamide has several advantages for lab experiments. This compound is relatively easy to synthesize and purify, and it has demonstrated promising results in preclinical studies. However, there are also some limitations to using this compound in lab experiments. One limitation is that the mechanism of action of this compound is not fully understood, and more research is needed to elucidate its downstream effects on cellular processes. Additionally, this compound may have off-target effects on other enzymes, and it is important to carefully control for these effects in lab experiments.
将来の方向性
There are several future directions for research on N-{3-chloro-4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}thiophene-2-carboxamide. One direction is to further investigate the mechanism of action of this compound and its downstream effects on cellular processes. Another direction is to explore the therapeutic potential of this compound in other diseases, including Parkinson's disease and schizophrenia. Additionally, more research is needed to optimize the pharmacokinetics and pharmacodynamics of this compound for clinical use. Overall, N-{3-chloro-4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}thiophene-2-carboxamide has demonstrated promising results in preclinical studies, and it has the potential to be a valuable therapeutic agent in the future.
合成法
The synthesis of N-{3-chloro-4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}thiophene-2-carboxamide involves several steps. The first step is the synthesis of 3-chloro-4-nitroaniline, which is then treated with 4-(3-methylbutanoyl)piperazine to form 3-chloro-4-[4-(3-methylbutanoyl)piperazin-1-yl]aniline. The next step involves the reaction of 3-chloro-4-[4-(3-methylbutanoyl)piperazin-1-yl]aniline with thiophene-2-carboxylic acid to form N-{3-chloro-4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}thiophene-2-carboxamide. The final product is obtained after purification and characterization.
科学的研究の応用
N-{3-chloro-4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}thiophene-2-carboxamide has been studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, bipolar disorder, and cancer. GSK-3 is known to play a crucial role in the pathogenesis of these diseases, and inhibition of this enzyme has been proposed as a potential therapeutic strategy. N-{3-chloro-4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}thiophene-2-carboxamide has been shown to inhibit GSK-3 activity in vitro and in vivo, and it has demonstrated promising results in preclinical studies.
特性
分子式 |
C20H24ClN3O2S |
|---|---|
分子量 |
405.9 g/mol |
IUPAC名 |
N-[3-chloro-4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C20H24ClN3O2S/c1-14(2)12-19(25)24-9-7-23(8-10-24)17-6-5-15(13-16(17)21)22-20(26)18-4-3-11-27-18/h3-6,11,13-14H,7-10,12H2,1-2H3,(H,22,26) |
InChIキー |
HLWVLVIXKFZWJF-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC=CS3)Cl |
正規SMILES |
CC(C)CC(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC=CS3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-chloro-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]nicotinamide](/img/structure/B243748.png)
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxy-3-methylbenzamide](/img/structure/B243749.png)
![N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]-5-nitro-2-furamide](/img/structure/B243752.png)
![2,4-dimethoxy-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B243753.png)
![N-[4-(butanoylamino)phenyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B243754.png)
![N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-2,4-dimethoxybenzamide](/img/structure/B243757.png)

![N-[3-(isobutyrylamino)-4-methylphenyl]-2-furamide](/img/structure/B243759.png)

![2-(4-bromophenoxy)-2-methyl-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}propanamide](/img/structure/B243763.png)


![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxy-3-methylbenzamide](/img/structure/B243768.png)
![2-chloro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]nicotinamide](/img/structure/B243772.png)